molecular formula C19H27N3OS B11516641 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide

Cat. No.: B11516641
M. Wt: 345.5 g/mol
InChI Key: VGXLBSFFADVRIN-UHFFFAOYSA-N
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Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide typically involves the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide to form the intermediate 4-tert-butylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole ring with heptanoyl chloride under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide
  • N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
  • N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Uniqueness

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide is unique due to its specific structural features, such as the heptanamide chain and the tert-butylphenyl group

Properties

Molecular Formula

C19H27N3OS

Molecular Weight

345.5 g/mol

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide

InChI

InChI=1S/C19H27N3OS/c1-5-6-7-8-9-16(23)20-18-22-21-17(24-18)14-10-12-15(13-11-14)19(2,3)4/h10-13H,5-9H2,1-4H3,(H,20,22,23)

InChI Key

VGXLBSFFADVRIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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